(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18158091
InChI: InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1
SMILES:
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

CAS No.:

Cat. No.: VC18158091

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride -

Specification

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1
Standard InChI Key KXOXDCAYGUOTAX-RREKBYKESA-N
Isomeric SMILES C1CC([C@@H]2OC[C@H]1O2)N.Cl
Canonical SMILES C1CC(C2OCC1O2)N.Cl

Introduction

Structural and Stereochemical Features

The compound features a bicyclo[3.2.1]octane skeleton with two oxygen atoms at positions 6 and 8 and an amine group at position 4, protonated as a hydrochloride salt. The stereochemistry is defined as (1S,5R), which imposes rigidity on the structure and influences its interactions with biological targets . Key structural parameters include:

PropertyValue
Molecular FormulaC₆H₁₁NO₂·HCl
Molecular Weight165.62 g/mol
IUPAC Name(1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine hydrochloride
InChI KeyKXOXDCAYGUOTAX-FPKZOZHISA-N
CAS Number2866115-20-8

The bicyclic framework enhances stability and enables selective binding to enzymes and receptors, as demonstrated in studies of analogous compounds targeting the asialoglycoprotein receptor (ASGPR) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with levoglucosenone (LGO), a bicyclic ketone derived from cellulose pyrolysis . Key steps include:

  • Reductive Amination: LGO is converted to the amine via catalytic hydrogenation or borane-mediated reduction, followed by HCl treatment to yield the hydrochloride salt .

  • Chiral Auxiliary Approaches: Stereocontrol is achieved using chiral catalysts or auxiliaries, such as 2-allyl-4-fluorophenyl groups, to enforce the (1S,5R) configuration .

  • Salt Formation: The free amine is precipitated as the hydrochloride salt using HCl in ethanol or dichloromethane .

Industrial-Scale Production

Optimized methods employ continuous flow reactors to enhance yield (reported ≥85%) and purity (>98% by HPLC) . Challenges include minimizing epimerization during salt formation and ensuring solvent recovery for cost efficiency.

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

PropertyValueMethod
Melting Point198–202°C (decomposes)Differential Scanning Calorimetry
Solubility>50 mg/mL in H₂O, DMSOEquilibrium Solubility
LogP (Partition)–1.52 (predicted)Computational Modeling
pKa (Amine)8.9 ± 0.3Potentiometric Titration

The compound’s high water solubility and low lipophilicity suggest favorable pharmacokinetic properties for drug delivery .

Biological Activity and Applications

ASGPR Targeting

The compound’s derivatives act as ligands for ASGPR, a receptor highly expressed in hepatocytes. This enables liver-specific drug delivery, as demonstrated in patent US10813942B2, where substituted analogs showed nM affinity for ASGPR .

Enzyme Inhibition

In vitro studies indicate moderate inhibition of dopamine transporters (DAT) (IC₅₀ ≈ 2.3 µM), suggesting potential in treating CNS disorders.

Chiral Building Blocks

The rigid bicyclic structure serves as a scaffold for synthesizing γ-butyrolactones and other bioactive molecules via Pd-catalyzed cross-coupling reactions .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
Levoglucosenone (LGO)Ketone at C4; no amine groupSolvent for graphene dispersion
3-Aza-6,8-dioxabicyclo[3.2.1]octanesNitrogen at C3DAT inhibition (IC₅₀ ≈ 1.7 µM)
Cyrene derivativesVaried substituents at C4ASGPR targeting

The hydrochloride salt’s protonated amine enhances solubility and binding affinity compared to neutral analogs .

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with ASGPR using cryo-EM or X-ray crystallography .

  • Prodrug Development: Explore acyloxymethyl or phosphate esters to improve bioavailability .

  • Green Chemistry: Optimize solvent-free synthesis routes to align with sustainability goals .

This review underscores the compound’s versatility as a pharmacophore and synthetic intermediate. Ongoing research aims to leverage its stereochemical precision for next-generation therapeutics.

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